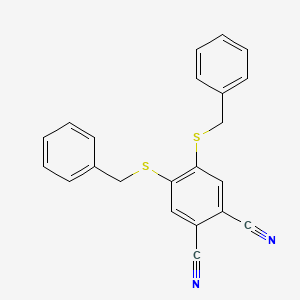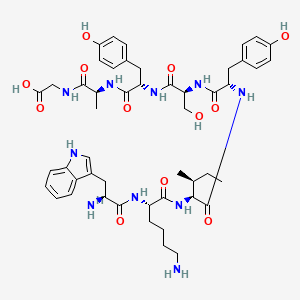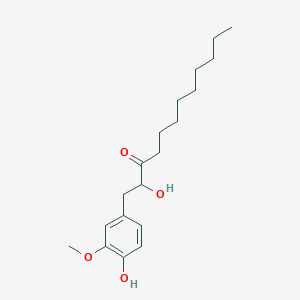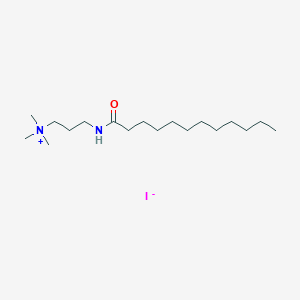![molecular formula C10H20O2Te B14247797 1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- CAS No. 444144-97-2](/img/structure/B14247797.png)
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- is a heterocyclic organic compound It features a five-membered ring with two oxygen atoms and a tellurium-containing side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized from carbonyl compounds and diols in the presence of a Brönsted or Lewis acid catalyst . For 1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-, the synthesis involves the reaction of a carbonyl compound with 1,2-ethanediol and a butyltelluroethyl group under acidic conditions. The reaction typically requires refluxing in toluene with a catalyst like toluenesulfonic acid, which facilitates the removal of water from the reaction mixture .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often involves similar methods but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- involves its interaction with molecular targets through its tellurium-containing side chain. This side chain can participate in redox reactions, influencing various biochemical pathways. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: Similar structure but with a six-membered ring.
1,2-Dioxolane:
Tetrahydrofuran (THF): Related compound with a five-membered ring but without the tellurium-containing side chain.
Uniqueness
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- is unique due to its tellurium-containing side chain, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring redox activity and complex formation .
Eigenschaften
CAS-Nummer |
444144-97-2 |
|---|---|
Molekularformel |
C10H20O2Te |
Molekulargewicht |
299.9 g/mol |
IUPAC-Name |
2-(2-butyltellanylethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2Te/c1-3-4-8-13-9-5-10(2)11-6-7-12-10/h3-9H2,1-2H3 |
InChI-Schlüssel |
XMBIQYBGLHQVTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Te]CCC1(OCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)
![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)
![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)


![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)

![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)



